2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide
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Overview
Description
2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide is a heterocyclic compound with a unique structure that includes a pyrazine ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide can be achieved through several methods. One common approach involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine. Alternatively, it can be synthesized by condensing a cyclopentenolone with alkylenediamines or an aliphatic α-diketone with 1,2-diamino cyclopentane. The resulting product is then dehydrogenated in the presence of palladium over activated charcoal or copper chromite .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile
- 6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one
Uniqueness
2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide is unique due to its specific structural features and the presence of the pyrazine ring fused to a cyclopentane ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
61928-85-6 |
---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,3,7-trimethyl-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium |
InChI |
InChI=1S/C10H14N2O/c1-6-4-5-9-10(6)11-7(2)8(3)12(9)13/h6H,4-5H2,1-3H3 |
InChI Key |
OJBZIHFTXVZPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=[N+](C(=C(N=C12)C)C)[O-] |
Origin of Product |
United States |
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